Antimalarial Class Activity of 1,2,4-Oxadiazoles – Nanomolar Potency Against Plasmodium falciparum
The 1,2,4‑oxadiazole core has been validated as a promising antimalarial scaffold. In a study by the Medicines for Malaria Venture, three 1,2,4‑oxadiazole analogs displayed IC₅₀ values of 60 nM, 163 nM, and 278 nM against the drug‑sensitive P. falciparum NF54 strain after 72 h exposure [1]. Although the specific target compound was not tested in this series, the data establish a nanomolar potency baseline for the 1,2,4‑oxadiazole chemotype and inform the prioritization of bromine‑containing derivatives for further SAR exploration.
| Evidence Dimension | In vitro antiplasmodial activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested in this study |
| Comparator Or Baseline | 1,2,4‑Oxadiazole series: Compound 1 IC₅₀ = 60 nM; Compound 2 IC₅₀ = 163 nM; Compound 3 IC₅₀ = 278 nM |
| Quantified Difference | N/A (class‑level reference range: 60–278 nM) |
| Conditions | P. falciparum NF54 (drug‑sensitive), 72 h exposure, [³H]hypoxanthine incorporation assay |
Why This Matters
Establishes a quantitative antimalarial potency baseline for the 1,2,4‑oxadiazole class, guiding the selection of halogenated analogs for anti‑infective drug discovery programs.
- [1] Ding, X. C. et al. Identification and Deconvolution of Cross-Resistance Signals from Antimalarial Compounds Using Multidrug-Resistant Plasmodium falciparum Strains. Antimicrob. Agents Chemother. 59, 1110–1118 (2015). View Source
